
Piperacetazine
概要
説明
Piperacetazine is a first-generation ‘typical’ antipsychotic belonging to the phenothiazine class of compounds. It is primarily used to treat positive symptoms of schizophrenia, including hallucinations and delusions. This compound works by antagonizing dopamine receptors in the central nervous system, which helps to mitigate the symptoms of psychosis .
作用機序
Target of Action
Piperacetazine, a phenothiazine antipsychotic, primarily targets dopaminergic receptors in the central nervous system (CNS) . It also directly binds to the PAX3::FOXO1 fusion protein, an aberrant fusion protein that plays a key role in oncogenesis in the alveolar subtype of rhabdomyosarcoma (RMS) .
Mode of Action
This compound interacts with its targets by blocking dopaminergic receptors in the CNS . This blocking action is crucial in managing symptoms of schizophrenia. Furthermore, this compound has been found to directly bind to the PAX3::FOXO1 fusion protein and inhibit its transcriptional activity in multiple alveolar RMS cell lines .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the dopaminergic system in the CNS. By blocking dopaminergic receptors, this compound alters the neurotransmission of dopamine, a critical neurotransmitter involved in reward, motivation, memory, and other functions . In the context of RMS, this compound disrupts the oncogenic activity of the PAX3::FOXO1 fusion protein, thereby inhibiting the growth of fusion-positive alveolar RMS cells .
Pharmacokinetics
The pharmacokinetics of this compound, like many drugs, involves the processes of absorption, distribution, metabolism, and excretion (ADME). Generally, the chemical structure of a drug determines its ADME properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to manage schizophrenia symptoms by blocking dopaminergic receptors in the CNS . In the context of RMS, this compound inhibits the transcriptional activity of the PAX3::FOXO1 fusion protein, leading to the inhibition of anchorage-independent growth of fusion-positive alveolar RMS cells .
生化学分析
Biochemical Properties
Piperacetazine is known to interact with the PAX3::FOXO1 fusion protein, which plays a key role in the oncogenesis of the alveolar subtype of rhabdomyosarcoma (RMS) . This compound directly binds to this fusion protein and inhibits its transcriptional activity .
Cellular Effects
This compound has been found to inhibit the anchorage-independent growth of fusion-positive alveolar RMS cells . It also inhibits spontaneous motor activity and responding for food in rats, as well as potentiates hexobarbital-induced narcosis in mice .
Molecular Mechanism
This compound directly binds to the PAX3::FOXO1 fusion protein and inhibits its transcriptional activity . This binding does not alter PAX3::FOXO1 levels, subcellular localization, binding to a PAX3::FOXO1 target DNA sequence, or phosphorylation at Ser256 in the FOXO1 portion of the fusion protein .
Subcellular Localization
This compound does not alter the subcellular localization of the PAX3::FOXO1 fusion protein .
準備方法
Synthetic Routes and Reaction Conditions: Piperacetazine can be synthesized through various chemical routes. One common method involves the reaction of phenothiazine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reactants and advanced equipment to maintain consistency and quality. The process includes multiple purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Piperacetazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated and other substituted phenothiazine derivatives.
科学的研究の応用
Historical Context and Mechanism of Action
Piperacetazine acts primarily as a dopamine D2 receptor antagonist, similar to other phenothiazines. It was found to be effective in managing psychotic symptoms in patients with schizophrenia, demonstrating a favorable side effect profile compared to other antipsychotics like chlorpromazine .
Oncology: Inhibition of PAX3::FOXO1 Fusion Protein
Recent studies have highlighted this compound's role as an inhibitor of the PAX3::FOXO1 fusion protein, which is implicated in alveolar rhabdomyosarcoma (RMS), a malignant soft-tissue tumor primarily affecting children.
- Mechanism : this compound binds directly to the PAX3::FOXO1 protein, inhibiting its transcriptional activity. This action disrupts the oncogenic signaling pathways associated with this fusion protein, leading to reduced tumor growth in cell lines derived from alveolar RMS .
- Case Studies : In experimental models, this compound demonstrated significant inhibition of anchorage-independent growth in fusion-positive alveolar RMS cells, suggesting its potential as a scaffold for developing targeted therapies against this aggressive cancer type .
Psychiatric Applications
This compound has been evaluated for its efficacy in treating schizophrenia and other psychiatric disorders:
- Clinical Evaluations : A comparative study indicated that this compound is as effective as chlorpromazine in managing psychotic symptoms with fewer side effects .
- High-Dose Efficacy : Research shows that high doses of this compound can be effective for patients who do not respond to standard dosages, although this may increase the incidence of side effects .
Data Table: Summary of this compound Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Oncology | Inhibits PAX3::FOXO1 fusion protein | Reduces growth in alveolar RMS cell lines; potential for targeted therapy |
Psychiatry | Dopamine D2 receptor antagonist | Comparable efficacy to chlorpromazine; effective at higher doses |
Conclusion and Future Directions
This compound's established use as an antipsychotic combined with its emerging role in oncology underscores its versatility as a therapeutic agent. The ongoing research into its mechanisms presents opportunities for developing new derivatives aimed at specific targets like PAX3::FOXO1. Future clinical trials will be crucial to validate these findings and explore further applications in both psychiatric and oncological settings.
類似化合物との比較
- Chlorpromazine
- Fluphenazine
- Thioridazine
- Trifluoperazine
This compound’s unique properties and its specific receptor binding profile make it a valuable compound in the treatment of psychotic disorders and a subject of ongoing research in various scientific fields.
生物活性
Piperacetazine, a phenothiazine derivative, was initially approved for the treatment of schizophrenia. Recent studies have revealed its significant biological activities beyond its antipsychotic effects, particularly in cancer therapy. This article explores the compound's biological activity, highlighting its interactions with specific proteins, clinical effectiveness, and potential therapeutic applications.
Chemical Profile
- Chemical Name : this compound
- Class : Phenothiazine derivative
- Mechanism of Action : Primarily acts as a dopamine D2 receptor antagonist but has also been identified to bind to specific fusion proteins involved in oncogenesis.
Recent findings indicate that this compound directly binds to the PAX3::FOXO1 fusion protein , which is implicated in alveolar rhabdomyosarcoma (RMS), a malignant soft-tissue tumor predominantly affecting children. This binding inhibits the transcriptional activity of the fusion protein, thereby reducing tumor cell growth.
Key Findings:
- Inhibition of Growth : this compound effectively inhibits anchorage-independent growth in fusion-positive alveolar RMS cells but does not affect embryonal RMS cells .
- Transcriptional Activity : The compound has been shown to inhibit PAX3::FOXO1 transcriptional activity through luciferase reporter assays, indicating its potential as a targeted therapy for RMS .
Clinical Efficacy in Schizophrenia
This compound has been compared with chlorpromazine, a well-established antipsychotic. Evidence suggests that this compound is as effective as chlorpromazine in improving global state and reducing psychotic symptoms, with comparable side effect profiles.
Comparative Study Results:
Outcome | This compound | Chlorpromazine | Relative Risk (RR) | Quality of Evidence |
---|---|---|---|---|
Global state improvement | 544 per 1000 | 800 per 1000 | RR 0.90 (0.80 to 1.02) | Very low |
Adverse effects (any) | ~60% | ~60% | RR 1.00 (0.75 to 1.33) | Very low |
Parkinsonism-type movement disorder | ~40% | ~40% | RR 0.95 (0.61 to 1.49) | Very low |
Note: The evidence quality is rated as very low due to limited studies and small sample sizes .
Side Effects and Safety Profile
This compound's side effects are generally mild and reversible upon dosage adjustment or discontinuation. Common side effects include:
- Drowsiness
- Dizziness
- Orthostatic hypotension
- Extrapyramidal symptoms
Rare side effects may include:
- Galactorrhea
- Amenorrhea
- Thrombocytopenia
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in treating schizophrenia and its side effects, such as failure to ejaculate, which highlight the need for careful monitoring during treatment .
Future Directions and Research Implications
Given its ability to inhibit oncogenic proteins, this compound presents a promising scaffold for developing new targeted therapies for cancers associated with PAX3::FOXO1. Future clinical trials are warranted to explore its efficacy in treating recurrent or metastatic alveolar RMS.
特性
IUPAC Name |
1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c1-18(28)20-7-8-24-22(17-20)26(21-5-2-3-6-23(21)29-24)13-4-12-25-14-9-19(10-15-25)11-16-27/h2-3,5-8,17,19,27H,4,9-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFMCMVEUCGQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023481 | |
Record name | Piperacetazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3819-00-9 | |
Record name | Piperacetazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3819-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperacetazine [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003819009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPERACETAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperacetazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperacetazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERACETAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6248WNW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。